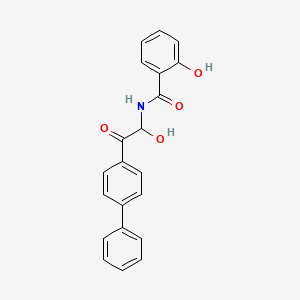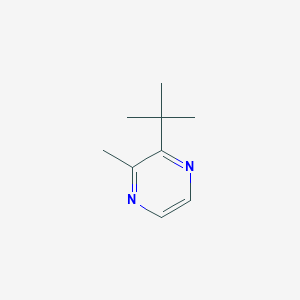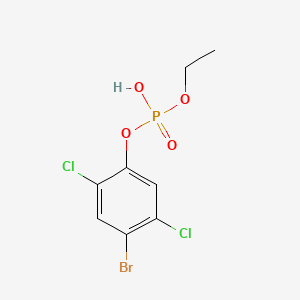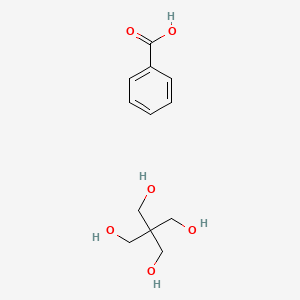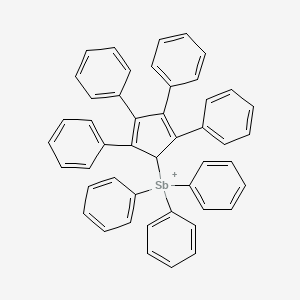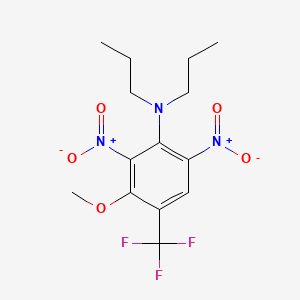
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline is a chemical compound known for its unique structural properties and applications. It is a derivative of trifluralin, a widely used pre-emergence herbicide. This compound is characterized by the presence of methoxy, dinitro, dipropyl, and trifluoromethyl groups attached to an aniline ring, making it a complex and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method includes the nitration of a suitable aniline derivative, followed by the introduction of methoxy and trifluoromethyl groups. The final step involves the alkylation of the aniline nitrogen atoms with propyl groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and alkylation processes under controlled conditions. The use of catalysts and specific reaction temperatures ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including herbicidal and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the formulation of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline involves the inhibition of cell division. The compound disrupts the formation of microtubules, which are essential for mitosis. By binding to tubulin, it prevents the polymerization of microtubules, leading to cell cycle arrest at the metaphase stage. This mechanism is similar to that of trifluralin, its parent compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluralin: 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline
Prodiamine: 1,3-diamino-N1,N1-dipropyl-2,6-dinitro-4-trifluoromethylbenzene
Pendimethalin: N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine
Uniqueness
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds and may enhance its biological activity and effectiveness in various applications.
Propriétés
Numéro CAS |
36462-40-5 |
|---|---|
Formule moléculaire |
C14H18F3N3O5 |
Poids moléculaire |
365.30 g/mol |
Nom IUPAC |
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H18F3N3O5/c1-4-6-18(7-5-2)11-10(19(21)22)8-9(14(15,16)17)13(25-3)12(11)20(23)24/h8H,4-7H2,1-3H3 |
Clé InChI |
NELVKRRREKWBII-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1=C(C=C(C(=C1[N+](=O)[O-])OC)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


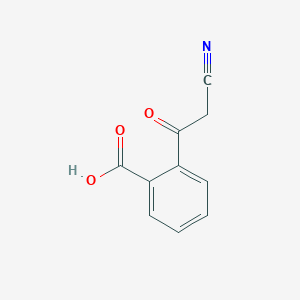
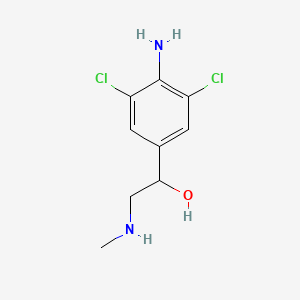
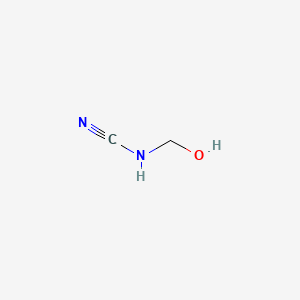

![1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14671074.png)
